4H-1,3-Oxazin-4-one, 6-methyl-2-phenyl-, perchlorate
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Overview
Description
4H-1,3-Oxazin-4-one, 6-methyl-2-phenyl-, perchlorate is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by a six-membered ring containing oxygen and nitrogen atoms The perchlorate group is attached to the nitrogen atom, making it a perchlorate salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenyl-, perchlorate typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst such as acetic acid. The reaction is carried out in ethanol under reflux conditions. The general reaction scheme is as follows:
- Anthranilic Acid Derivative + Orthoester + Acetic Acid (Catalyst) → 4H-1,3-Oxazin-4-one Derivative
- 4H-1,3-Oxazin-4-one Derivative + Perchloric Acid → this compound
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4H-1,3-Oxazin-4-one, 6-methyl-2-phenyl-, perchlorate can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form different oxazinone derivatives.
- Reduction : Reduction reactions can lead to the formation of dihydro derivatives.
- Substitution : The compound can undergo nucleophilic substitution reactions, where the perchlorate group is replaced by other nucleophiles.
- Oxidation : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution : Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
- Oxidation : Various oxidized oxazinone derivatives.
- Reduction : Dihydro-oxazinone derivatives.
- Substitution : Substituted oxazinone derivatives with different functional groups replacing the perchlorate.
Scientific Research Applications
4H-1,3-Oxazin-4-one, 6-methyl-2-phenyl-, perchlorate has several scientific research applications:
- Chemistry : Used as a precursor for synthesizing other heterocyclic compounds.
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Explored for its potential use in drug development due to its unique chemical structure.
- Industry : Potential applications in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenyl-, perchlorate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds:
- 4H-1,3-Oxazin-4-one Derivatives : Compounds with different substituents on the oxazinone ring.
- Quinazolin-4-ones : Similar heterocyclic compounds with a nitrogen atom in the ring.
- Benzoxazinones : Compounds with a benzene ring fused to the oxazinone ring.
Uniqueness: 4H-1,3-Oxazin-4-one, 6-methyl-2-phenyl-, perchlorate is unique due to the presence of the perchlorate group, which can influence its reactivity and biological activity. This makes it distinct from other oxazinone derivatives and related compounds.
Properties
CAS No. |
77831-99-3 |
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Molecular Formula |
C11H10ClNO6 |
Molecular Weight |
287.65 g/mol |
IUPAC Name |
6-methyl-2-phenyl-1,3-oxazin-4-one;perchloric acid |
InChI |
InChI=1S/C11H9NO2.ClHO4/c1-8-7-10(13)12-11(14-8)9-5-3-2-4-6-9;2-1(3,4)5/h2-7H,1H3;(H,2,3,4,5) |
InChI Key |
BDVQQQXIMGTJIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N=C(O1)C2=CC=CC=C2.OCl(=O)(=O)=O |
Origin of Product |
United States |
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